molecular formula C19H15ClN2O3S B2955823 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide CAS No. 868377-73-5

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2955823
CAS No.: 868377-73-5
M. Wt: 386.85
InChI Key: OAWDCBRNOKXWJZ-VZCXRCSSSA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCM belongs to the class of benzodiazepine receptor ligands and has been shown to have anxiolytic and anticonvulsant effects in animal models.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. For example, novel 4-thiazolidinone derivatives containing a benzothiazole moiety have shown considerable antitumor activity, indicating the potential of benzothiazole derivatives as anticancer agents (Havrylyuk et al., 2010). Another study synthesized new benzothiazole acylhydrazones and evaluated them as anticancer agents, finding that some derivatives exhibited significant anticancer activity (Osmaniye et al., 2018).

Antibacterial and Antifungal Activity

Benzothiazole derivatives have also been explored for their antibacterial and antifungal properties. A study reported the synthesis of hydroxy-substituted benzothiazole derivatives showing potent antibacterial activity against Streptococcus pyogenes, highlighting their potential as antibacterial agents (Gupta, 2018).

Photocatalytic and Corrosion Inhibition

Research has been conducted on the application of benzothiazole derivatives in photocatalytic degradation and corrosion inhibition. For instance, studies on the electrochemical behaviors and determinations of benzoxazole compounds indicate their potential in quantitative analysis and environmental applications (Zeybek et al., 2009). Additionally, benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel, demonstrating the versatility of these compounds in industrial applications (Hu et al., 2016).

Catalytic Applications

Benzothiazole derivatives have been employed in catalysis, such as in the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, showcasing their utility in facilitating Heck coupling reactions (Yen et al., 2006). This highlights the potential of benzothiazole derivatives in synthetic chemistry and materials science.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-10-22-17-13(20)6-5-7-16(17)26-19(22)21-18(23)12-8-9-14(24-2)15(11-12)25-3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDCBRNOKXWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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